![molecular formula C10H15BrN2 B13196548 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is an organic compound with the molecular formula C10H15BrN2 It is a brominated aniline derivative, which means it contains a bromine atom attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a radical benzylic bromination reaction to produce 4-bromo-3-nitro-1-bromomethylbenzene . Subsequent reduction of the nitro group to an amine, followed by substitution with ethyl(methyl)amine, yields the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylaniline: This compound has a similar structure but with a methyl group instead of an ethyl(methyl)amino group.
4-Bromo-2-methylaniline: Another similar compound with a different substitution pattern on the aniline ring.
2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline: This compound has additional chlorine and cyclohexyl groups, making it more complex.
Uniqueness
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and ethyl(methyl)amino groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H15BrN2 |
---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
4-bromo-3-[[ethyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C10H15BrN2/c1-3-13(2)7-8-6-9(12)4-5-10(8)11/h4-6H,3,7,12H2,1-2H3 |
InChI-Schlüssel |
XZYFRTMAJKVPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC1=C(C=CC(=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.